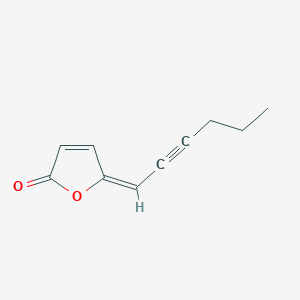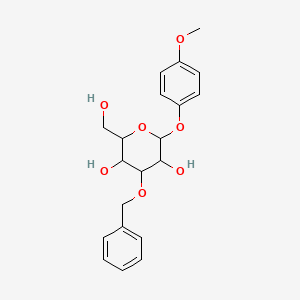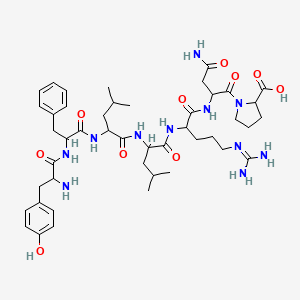
oxovanadium;pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxovanadium;pyridine-2-carboxylic acid is a coordination compound that involves oxovanadium (IV) and pyridine-2-carboxylic acid, also known as picolinic acid. This compound is of significant interest due to its potential applications in various fields, including catalysis, medicine, and material science. The unique properties of oxovanadium complexes, such as their redox behavior and coordination chemistry, make them valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxovanadium;pyridine-2-carboxylic acid typically involves the reaction of vanadyl sulfate or vanadyl acetylacetonate with pyridine-2-carboxylic acid. The reaction is usually carried out in an aqueous or methanolic solution under controlled temperature conditions. For instance, the reaction of vanadyl sulfate pentahydrate with pyridine-2-carboxylic acid in methanol can yield the desired oxovanadium complex .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include steps such as crystallization, purification, and characterization to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxovanadium;pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Coordination Reactions: The compound can form coordination complexes with other ligands, such as water, methanol, or other donor molecules.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or molecular oxygen can be used to oxidize oxovanadium (IV) to dioxovanadium (V).
Solvents: Methanol, ethanol, and water are commonly used solvents in the synthesis and reactions of oxovanadium complexes.
Major Products Formed
Dioxovanadium Complexes: Oxidation reactions typically yield dioxovanadium (V) complexes.
Coordination Complexes: Various coordination complexes can be formed depending on the ligands involved in the reaction.
Scientific Research Applications
Oxovanadium;pyridine-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of oxovanadium;pyridine-2-carboxylic acid involves its redox behavior and coordination chemistry. The compound can undergo oxidation and reduction reactions, which are crucial for its catalytic and biological activities. In biological systems, oxovanadium complexes can mimic insulin by interacting with cellular pathways involved in glucose metabolism . The coordination of pyridine-2-carboxylic acid to vanadium enhances the stability and reactivity of the complex, facilitating its interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
Bis(pyridine-2-carboxylato)oxovanadium(IV): This compound has a similar coordination structure but differs in its reactivity and applications.
Vanadyl Acetylacetonate: Another oxovanadium complex with different ligands, used in various catalytic and material science applications.
Uniqueness
Oxovanadium;pyridine-2-carboxylic acid is unique due to its specific coordination with pyridine-2-carboxylic acid, which imparts distinct redox properties and stability. This uniqueness makes it particularly valuable in catalysis and medical research, where precise control over redox behavior is essential.
Properties
Molecular Formula |
C12H10N2O5V |
|---|---|
Molecular Weight |
313.16 g/mol |
IUPAC Name |
oxovanadium;pyridine-2-carboxylic acid |
InChI |
InChI=1S/2C6H5NO2.O.V/c2*8-6(9)5-3-1-2-4-7-5;;/h2*1-4H,(H,8,9);; |
InChI Key |
YRISQIRIVKXKBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)O.C1=CC=NC(=C1)C(=O)O.O=[V] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrouro[3,4-g][1]benzouran]-6'-one](/img/structure/B12324143.png)
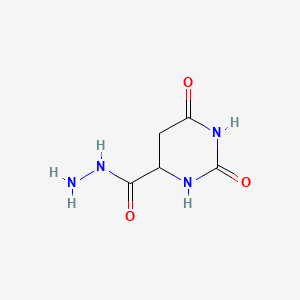

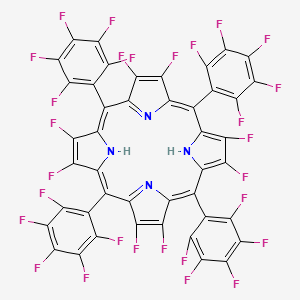
![[(2R,3R,4S,5S)-3,5,6-Tris(acetyloxy)-4-chlorooxan-2-YL]methyl acetate](/img/structure/B12324177.png)

![4-Hydroxy-5,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,10,13-pentaen-12-one](/img/structure/B12324196.png)
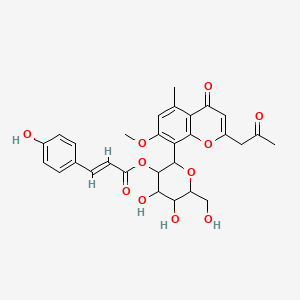

![(9-Butyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 3-hydroxy-2-phenylpropanoate;hydrochloride](/img/structure/B12324207.png)

